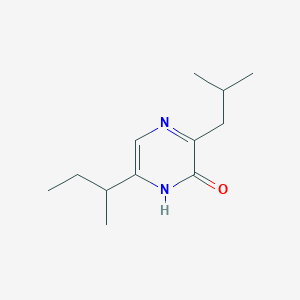

6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

21641-71-4 |

|---|---|

Molecular Formula |

C12H20N2O |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

6-butan-2-yl-3-(2-methylpropyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C12H20N2O/c1-5-9(4)11-7-13-10(6-8(2)3)12(15)14-11/h7-9H,5-6H2,1-4H3,(H,14,15) |

InChI Key |

NQUCTITVLHEDIU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CN=C(C(=O)N1)CC(C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation of 6 Sec Butyl 3 Isobutylpyrazin 2 1h One

Discovery and Isolation from Microbial Sources

The identification of 6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one in distinct microbial genera highlights its significance in natural product chemistry. Researchers have successfully isolated this compound from both marine-associated bacteria and terrestrial fungi, pointing to convergent evolutionary pathways for its biosynthesis or a broader distribution than initially anticipated.

Identification in Fungal Metabolites from Penicillium shentong XL-F41

In a notable study, (S)-6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one was successfully isolated from the metabolites of the fungus Penicillium shentong XL-F41. This research highlighted the potential of Penicillium species as producers of pyrazinone compounds. The isolation was part of a broader investigation into the chemical diversity of this fungal strain, which led to the identification of twelve compounds, including novel indole (B1671886) terpene alkaloids and a new fatty acid alongside the pyrazinone derivatives.

Co-occurring Natural Pyrazinone Derivatives and Analogs

The study of microbial metabolomes often reveals the presence of structurally related compounds, or analogs, biosynthesized alongside a primary metabolite. In the context of this compound, several other pyrazinone derivatives have been identified from the same microbial extracts, providing insights into the biosynthetic machinery at play.

From the same fermentation cultures of Penicillium shentong XL-F41 that yielded (S)-6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one, another pyrazinone derivative was also identified: 3,6-di-sec-butyl-2(1H)-pyrazinone. The co-production of these two compounds suggests a common or closely related biosynthetic pathway within this fungus.

While the target compound has not been directly isolated from Streptomyces sp. Did-27, other marine-derived Streptomyces species have been shown to produce a variety of pyrazinone-containing natural products. For instance, a marine-derived Streptomyces sp. was found to produce streptopyrazinones A–D. Another example includes actinopolymorphols E and F, which are pyrazine (B50134) alkaloids isolated from a marine sediment-derived Streptomyces sp. nih.gov These findings suggest that the pyrazinone scaffold is a recurring structural motif in the metabolic repertoire of marine actinomycetes.

Below is a table summarizing the natural pyrazinone derivatives and their microbial sources as discussed in this article.

| Compound Name | Microbial Source |

| (S)-6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one | Penicillium shentong XL-F41 |

| 3,6-di-sec-butyl-2(1H)-pyrazinone | Penicillium shentong XL-F41 |

| Streptopyrazinones A–D | Streptomyces sp. (marine-derived) |

| Actinopolymorphols E and F | Streptomyces sp. (marine sediment-derived) nih.gov |

Chemical Synthesis Strategies for 6 Sec Butyl 3 Isobutylpyrazin 2 1h One and Its Derivatives

Pyrazinone Scaffold Construction Methodologies

The foundational step in the synthesis of 6-(sec-butyl)-3-isobutylpyrazin-2(1H)-one and its analogs is the construction of the 2(1H)-pyrazinone ring. Several distinct approaches have been developed, each offering unique advantages in terms of efficiency, versatility, and substituent control.

Pyrazinone-First Approaches for Heterocycle Synthesis

"Pyrazinone-first" strategies involve the initial formation of the pyrazinone ring from acyclic precursors. One of the most prominent methods in this category is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. This approach leads to the formation of the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring in a single step.

Another significant pyrazinone-first synthesis is Hoornaert's method , which utilizes the reaction of an α-aminonitrile with an oxalyl halide. The α-aminonitrile, which provides the substituents at the N-1 and C-6 positions, is typically generated through a Strecker-type reaction involving a primary amine, an aldehyde, and a cyanide source. rsc.org To avoid the formation of symmetrical oxamides, the salt of the α-aminonitrile is generally used. rsc.org

A classic approach to synthesizing 2(1H)-pyrazinones involves the use of diketopiperazines (2,5-piperazinediones) as precursors. nih.gov These are readily available through the dehydration of amino acids. nih.gov The synthesis of this compound, also known as deoxyaspergillic acid, can be achieved from the unsymmetrical diketopiperazine, L-leucyl-L-isoleucine anhydride. nih.gov Treatment of this anhydride with phosphoryl chloride leads to the formation of the desired pyrazinone. nih.gov The synthesis of the precursor, cyclo(leucylisoleucine), can be accomplished by the cyclization of the methyl ester of the tert-butyloxycarbonyl (Boc)-protected dipeptide. belnauka.by

| Precursor | Reagents | Product | Reference |

| α-amino acid amide and 1,2-dicarbonyl compound | Condensation | 2(1H)-pyrazinone | |

| α-aminonitrile and oxalyl halide | Hoornaert's method | 3,5-dihalo-2(1H)-pyrazinone | rsc.org |

| L-leucyl-L-isoleucine anhydride | Phosphoryl chloride | This compound | nih.gov |

Strategies Involving Fusion of Pyrazinone Rings to Existing Scaffolds

In this approach, the pyrazinone ring is fused to a pre-existing molecular scaffold, leading to the formation of polycyclic heterocyclic systems. These strategies often involve intramolecular cyclization reactions of appropriately functionalized precursors.

One such strategy involves the intramolecular cyclization of heterocyclic diamines with a nitrite or the reaction of hydrazine hydrate with dicarbonyl-substituted 1,2,3-triazoles to form 1,2,3-triazole-fused pyrazines. nih.gov Another example is the synthesis of pyrazinone-fused pyridones through a one-pot cascade reaction that does not require a metal catalyst. rsc.org This reaction proceeds through an Ugi/Michael/Retro-Michael reaction, aromatization, and a 5-exo-dig cyclization cascade sequence. rsc.org

Intramolecular cyclization can also be facilitated by activating specific functional groups. For instance, metal-free halogenated anhydrides can promote the intramolecular cyclization of N-cyano sulfoximines to form thiadiazinone 1-oxides. nih.gov

| Starting Material | Reaction Type | Fused Product | Reference |

| Heterocyclic diamine | Cyclization with nitrite | Fused pyrazinone | nih.gov |

| Ugi propargyl adducts | Cascade reaction | Pyrazinone-fused pyridone | rsc.org |

| N-cyano sulfoximines | Intramolecular cyclization | Thiadiazinone 1-oxide | nih.gov |

Multicomponent Reaction Approaches in Pyrazinone Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. The Ugi four-component reaction (U-4CR) is a powerful tool in this context for the synthesis of pyrazin-2(1H)-ones.

An expedient Ugi-based approach allows for the rapid assembly of pyrazin-2(1H)-one frameworks, offering skeletal, functional, and stereochemical diversity. researchgate.net This method involves the use of readily available commercial reagents and demonstrates high bond-forming efficiency. researchgate.net A specific example is a four-component synthesis of polysubstituted pyrazin-2(1H)-ones through a sequential Ugi/Staudinger/aza-Wittig/isomerization reaction. nih.gov In this sequence, the Ugi reaction of arylglyoxals, primary amines, α-azidovinyl acids, and isocyanides produces azides, which are then treated with triphenylphosphine to yield the pyrazin-2(1H)-ones. nih.gov

| Reaction Type | Reactants | Key Steps | Product | Reference |

| Ugi-based MCR | Isocyanide, amine, aldehyde, carboxylic acid | Ugi/Deprotect/Cyclize | Pyrazin-2(1H)-one | researchgate.net |

| Ugi/Staudinger/aza-Wittig | Arylglyoxal, primary amine, α-azidovinyl acid, isocyanide | Ugi reaction followed by Staudinger/aza-Wittig/isomerization | Polysubstituted pyrazin-2(1H)-one | nih.gov |

Functionalization and Diversification of the 2(1H)-Pyrazinone Core

Once the 2(1H)-pyrazinone scaffold is constructed, further diversification can be achieved by introducing various substituents at different positions of the ring, particularly at the C3 and C6 positions. This functionalization is crucial for creating libraries of compounds for biological screening.

Solid-Phase Synthesis Techniques for Substituted 2(1H)-Pyrazinones

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the generation of libraries of diverse molecules. The first solid-phase synthesis of the 2(1H)-pyrazinone scaffold has been described, allowing for the introduction of diversity at the C6 position through the choice of the starting aldehyde in a Strecker reaction on a resin-bound amine.

In this approach, a Wang amide resin can be used as the solid support. The resin is treated with an aldehyde and trimethylsilyl cyanide (TMSCN) to yield α-aminonitriles. Following acidification, the resulting salts are cyclized with an excess of oxalyl chloride to provide resin-bound 3,5-dichloro-2(1H)-pyrazinones with various substituents at the C6 position.

Microwave-Enhanced and Transition Metal-Catalyzed Reactions for C3 and C6 Diversification

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate many organic reactions, including those used for the functionalization of the pyrazinone core. Microwave irradiation can significantly speed up both the synthesis of the pyrazinone scaffold and its subsequent derivatization.

Transition metal-catalyzed cross-coupling reactions are extensively used to introduce a wide variety of substituents at the C3 and C6 positions of the 2(1H)-pyrazinone ring. The C3 position, often bearing a halogen atom, is particularly amenable to diversification through reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of aryl, alkynyl, and vinyl groups, respectively.

For instance, 3,5-dichloro-2(1H)-pyrazinones can be selectively derivatized at the C3 position via palladium-catalyzed Buchwald N-arylation coupling to introduce carbamate or urea functionalities. nih.gov Once the C3 position is functionalized, substituents can be introduced at the C5 (vinyl-halo) position through another metal-catalyzed cross-coupling reaction.

| Technique | Position(s) Diversified | Reaction Types | Introduced Substituents |

| Solid-Phase Synthesis | C6 | Strecker reaction, cyclization | Various alkyl and aryl groups |

| Microwave-Enhanced Reactions | C3, C6 | Cross-coupling reactions | Aryl, alkynyl, vinyl, etc. |

| Transition Metal Catalysis (Pd, Cu, etc.) | C3, C6 | Suzuki, Sonogashira, Heck, Buchwald N-arylation | Aryl, alkynyl, vinyl, amino groups |

Derivatization from Dihalo-2(1H)-pyrazinone Precursors

The use of dihalo-2(1H)-pyrazinone precursors represents a versatile and widely applicable strategy for the synthesis of substituted pyrazinones, including this compound. This approach leverages the differential reactivity of the halogen atoms at the C3 and C5 positions of the pyrazinone ring, allowing for sequential and controlled introduction of various substituents.

Typically, the synthesis commences with a 3,5-dihalo-2(1H)-pyrazinone, which can be prepared through several established methods. One common route involves the condensation of α-amino acids or their derivatives with oxalyl halides. These dihalogenated pyrazinones serve as robust platforms for subsequent derivatization.

The introduction of the sec-butyl and isobutyl groups can be achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, or Negishi couplings, are particularly effective for forming carbon-carbon bonds between the pyrazinone core and the desired alkyl groups. For instance, a 3,5-dichloro-2(1H)-pyrazinone can be selectively coupled with an isobutyl organometallic reagent at one position, followed by a second coupling reaction with a sec-butyl organometallic reagent at the other position. The regioselectivity of these reactions can often be controlled by tuning the reaction conditions, including the choice of catalyst, ligands, and temperature.

Below is a representative table illustrating the potential sequential functionalization of a dihalopyrazinone precursor.

| Step | Precursor | Reagent | Catalyst/Conditions | Product |

| 1 | 3,5-Dichloro-2(1H)-pyrazinone | Isobutylboronic acid | Pd(PPh₃)₄, base | 3-Chloro-5-isobutyl-2(1H)-pyrazinone |

| 2 | 3-Chloro-5-isobutyl-2(1H)-pyrazinone | sec-Butylzinc chloride | PdCl₂(dppf) | This compound |

This table represents a plausible synthetic route based on established palladium-catalyzed cross-coupling methodologies.

Stereoselective Synthesis Approaches for Chiral Pyrazinones

The 6-(sec-butyl) substituent in the target molecule contains a chiral center, leading to the existence of (R)- and (S)-enantiomers. The stereoselective synthesis of such chiral pyrazinones is of significant interest, as the biological activity of the enantiomers can differ substantially. Nature provides a blueprint for this selectivity, as the biosynthesis of the related natural product, aspergillic acid, involves the stereospecific incorporation of L-isoleucine, leading to the (S)-configuration at the sec-butyl group. In fact, (S)-6-(sec-butyl)-3-isobutylpyrazin-2(1H)-one has been isolated from Streptomyces sp., confirming its natural occurrence as a single enantiomer.

In the laboratory, several strategies can be envisioned for the stereoselective synthesis of chiral pyrazinones, drawing analogies from the synthesis of other chiral heterocyclic compounds.

One approach involves the use of a chiral auxiliary. A chiral group can be temporarily attached to the pyrazinone precursor, which then directs the stereoselective introduction of the sec-butyl group. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Another powerful method is asymmetric catalysis. A chiral transition metal catalyst, for instance, a chiral palladium complex, could be employed in the cross-coupling reaction to introduce the sec-butyl group, favoring the formation of one enantiomer over the other. While direct asymmetric alkylation on the pyrazinone ring can be challenging, related methodologies have been successfully applied to other nitrogen-containing heterocycles.

The following table summarizes conceptual stereoselective approaches.

| Approach | Description | Key Components | Expected Outcome |

| Chiral Auxiliary | A chiral group is attached to the pyrazinone nitrogen or another suitable position to direct the stereoselective addition of the sec-butyl group. | Evans auxiliary, SAMP/RAMP hydrazones | Diastereoselective formation of the product, followed by removal of the auxiliary. |

| Asymmetric Catalysis | A chiral catalyst is used to control the stereochemistry of the C-C bond formation. | Chiral palladium or iridium complexes with ligands like BINAP or Josiphos. | Enantioselective formation of the desired stereoisomer. |

| Chiral Pool Synthesis | Starting from a readily available chiral molecule that already contains the desired stereocenter. | L-Isoleucine or its derivatives. | Incorporation of the pre-existing chiral center into the final product. |

Green Chemistry Approaches in Pyrazinone Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of pyrazinones is no exception, and efforts are being made to develop more sustainable methods. One promising area of research is the use of deep eutectic solvents (DESs) as an alternative to traditional volatile organic solvents.

Deep eutectic solvents are mixtures of two or more components that, at a particular molar ratio, form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, have low toxicity, and can be prepared from inexpensive and readily available starting materials, such as choline chloride and urea.

The use of DESs has been reported for the synthesis of various nitrogen-containing heterocycles, including pyrazinones. These solvents can act not only as the reaction medium but also as catalysts in some cases, enhancing reaction rates and simplifying work-up procedures. For the synthesis of this compound, a DES could potentially be employed in the initial formation of the pyrazinone ring or in the subsequent alkylation steps. The high polarity and unique solvating properties of DESs can facilitate the dissolution of reactants and catalysts, leading to efficient reactions under milder conditions.

The table below outlines the potential advantages of using a deep eutectic solvent in a key synthetic step.

| Synthetic Step | Traditional Solvent | Deep Eutectic Solvent (Example) | Potential Advantages of DES |

| Pyrazinone Ring Formation | Toluene, Dioxane | Choline chloride:Urea (1:2) | Reduced use of volatile organic compounds, potentially milder reaction conditions, easier product isolation. |

| Palladium-Catalyzed Alkylation | Tetrahydrofuran, Dimethylformamide | Choline chloride:Glycerol (1:2) | Enhanced catalyst stability and recyclability, improved reaction rates. |

While specific examples for the synthesis of this compound in deep eutectic solvents are not yet prevalent in the literature, the successful application of these green solvents in the synthesis of other pyrazinone derivatives suggests a promising avenue for future research and development.

Structural Elucidation and Advanced Spectroscopic Analysis of 6 Sec Butyl 3 Isobutylpyrazin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is the cornerstone for determining the constitution of 6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete picture of the molecule's carbon framework and the connectivity of its atoms can be assembled.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J). For this compound, the spectrum is expected to show signals corresponding to the isobutyl group, the sec-butyl group, a single proton on the pyrazinone ring, and an exchangeable N-H proton. The protons of the alkyl chains exhibit characteristic multiplicities (e.g., doublets, triplets, multiplets) due to spin-spin coupling. researchgate.netchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. chegg.comresearchgate.net The spectrum for this compound would display signals for the carbonyl carbon (C=O), carbons within the heterocyclic ring, and the carbons of the two distinct alkyl side chains (isobutyl and sec-butyl). The chemical shifts of the ring carbons provide insight into the electronic nature of the pyrazinone core.

Interactive Data Table: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~6.8 - 7.2 | s | - | 1H |

| N1-H | ~8.0 - 9.5 | br s | - | 1H |

| H-7 (isobutyl CH₂) | ~2.4 | d | ~7.2 | 2H |

| H-8 (isobutyl CH) | ~2.1 | m | - | 1H |

| H-9/H-10 (isobutyl CH₃) | ~0.95 | d | ~6.6 | 6H |

| H-1' (sec-butyl CH) | ~3.0 | m | - | 1H |

| H-2' (sec-butyl CH₂) | ~1.7 | m | - | 2H |

| H-3' (sec-butyl CH₃) | ~1.25 | d | ~6.8 | 3H |

| H-4' (sec-butyl CH₃) | ~0.85 | t | ~7.4 | 3H |

Interactive Data Table: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~155 - 160 |

| C-3 | ~150 - 155 |

| C-5 | ~125 - 130 |

| C-6 | ~145 - 150 |

| C-7 (isobutyl CH₂) | ~43 |

| C-8 (isobutyl CH) | ~28 |

| C-9/C-10 (isobutyl CH₃) | ~22 |

| C-1' (sec-butyl CH) | ~36 |

| C-2' (sec-butyl CH₂) | ~29 |

| C-3' (sec-butyl CH₃) | ~20 |

| C-4' (sec-butyl CH₃) | ~12 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show clear correlations within the isobutyl group (connecting the CH₂ to the CH and the CH to the two CH₃ groups) and within the sec-butyl group (connecting the CH to its adjacent CH₂ and CH₃ groups). This allows for the complete assignment of each alkyl spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. youtube.com This provides an unambiguous link between the ¹H and ¹³C assignments for all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is arguably the most powerful tool for assembling the molecular fragments. Key HMBC correlations would include:

From the isobutyl CH₂ protons (H-7) to the C-3 and C-8 carbons, confirming the attachment of the isobutyl group to the pyrazinone ring at position 3.

From the sec-butyl CH proton (H-1') to the C-5 and C-6 carbons, confirming the attachment of the sec-butyl group at position 6.

From the ring proton (H-5) to carbons C-3 and C-6, verifying the substitution pattern on the pyrazinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. NOESY can help confirm the geometry and stereochemistry. For instance, a spatial correlation would be expected between the N-H proton and the H-1' proton of the sec-butyl group, providing further evidence for the structure. researchgate.net

High-Resolution Mass Spectrometry Techniques (e.g., HRESIMS)

High-Resolution Mass Spectrometry (HRESIMS) is employed to determine the precise mass of the molecule, which in turn allows for the confident determination of its elemental formula. rsc.orgmdpi.com For this compound, with a molecular formula of C₁₂H₂₀N₂O, the expected exact mass for the protonated molecule, [M+H]⁺, can be calculated.

The experimental measurement of the m/z value with high precision (typically to four or more decimal places) allows for the confirmation of the elemental composition, distinguishing it from other potential formulas that might have the same nominal mass.

Interactive Data Table: HRESIMS Data

| Parameter | Value |

| Molecular Formula | C₁₂H₂₀N₂O |

| Calculated Exact Mass [M+H]⁺ | 209.16484 Da |

| Analysis Mode | Electrospray Ionization (ESI), Positive |

| Expected Observation | A measured m/z value matching the calculated mass to within a few ppm. |

Stereochemical Assignment Methodologies

The presence of a chiral center at the C-1' position of the sec-butyl group means that this compound can exist as two enantiomers (R and S). Determining the absolute configuration of a specific sample requires specialized techniques.

Optical Rotation: A pure solution of a single enantiomer is optically active, meaning it will rotate the plane of polarized light. khanacademy.orgyoutube.com The direction (+ or -) and magnitude of this rotation are characteristic physical properties. A polarimeter is used to measure the observed rotation. While this confirms the presence of a single enantiomer (or an excess of one), it does not on its own determine whether the configuration is R or S without comparison to a known standard or theoretical calculations. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive. youtube.com

NMR-based Correlations: Advanced NMR techniques can be used to determine the absolute configuration. This often involves reacting the compound with a chiral derivatizing agent to create a pair of diastereomers. Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their differentiation and, through careful analysis, the assignment of the original enantiomer's configuration.

Biological and Pharmacological Research into 6 Sec Butyl 3 Isobutylpyrazin 2 1h One and Pyrazinone Alkaloids

General Overview of Bioactivity Profiles for Pyrazinone Derivatives

Pyrazinone derivatives and structurally related nitrogen-containing heterocyclic compounds exhibit a diverse array of biological effects, positioning them as valuable lead molecules in drug discovery. nih.govnih.gov Pharmacological studies have explored their potential as antimicrobial, antiprotozoal, and cytotoxic agents, among other activities. mdpi.comresearchgate.net

The pyrazinone core and related structures like pyrazoles and pyrazolines are recognized for their antimicrobial properties. nih.govturkjps.org Research has demonstrated that derivatives of these compounds possess activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netmdpi.com

Antibacterial Activity: Synthetic pyrazoline derivatives have shown moderate antibacterial effects, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL in microbroth dilution assays. nih.govnih.gov For instance, certain pyrazoline compounds exhibited their highest antibacterial activity against Staphylococcus aureus with a MIC value of 64 µg/mL. nih.gov Similarly, a series of novel triazolo[4,3-a]pyrazine derivatives demonstrated moderate to good antibacterial activity. mdpi.com One compound from this series, 2e, was particularly effective, with MIC values of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to the antibiotic ampicillin. mdpi.com Other alkaloids, such as pyridine (B92270) derivatives, have also been noted as potential broad-spectrum antimicrobial agents. nih.gov

Antifungal Activity: The antifungal potential of this class of compounds has also been established. Pyrazoline derivatives have been tested against various fungi, showing moderate activity. nih.govnih.gov Studies on related heterocyclic compounds have identified them as promising fungicidal agents. mdpi.comresearchgate.netresearchgate.net For example, chelerythrine (B190780) and chelidonine, which are isoquinoline (B145761) alkaloids, have demonstrated strong antifungal activity against Candida albicans. nih.gov

The therapeutic potential of pyrazole (B372694) and pyrimidine (B1678525) derivatives extends to combating protozoal infections. researchgate.netnih.gov These compounds have been investigated for their efficacy against parasites responsible for major global health issues like malaria and leishmaniasis.

Trisubstituted pyrazoles and pyrimidines have been designed and synthesized to explore their antimalarial properties. researchgate.netnih.gov Specific pyrazole derivatives, namely 14d and 14e, along with a pyrimidine derivative, 17e, have emerged as novel and effective agents against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite that causes malaria. researchgate.netnih.gov These compounds inhibit the parasite's growth at micromolar concentrations. researchgate.netnih.gov Furthermore, the same derivatives have demonstrated activity against the protozoa Leishmania infantum and Leishmania tropica, which are responsible for leishmaniasis. researchgate.netnih.gov Research has also shown that certain riluzole (B1680632) derivatives, which contain a benzothiazole (B30560) structure, are active against Entamoeba histolytica. mdpi.com

A significant area of research for pyrazinone and related heterocyclic derivatives is their potential as anticancer agents. Numerous studies have documented the cytotoxic effects of these compounds against various human cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7). nih.govnih.govnih.gov

The cytotoxic activity is often dose-dependent, and several derivatives have shown promising results, with IC₅₀ values in the low micromolar range. nih.govnih.gov For example, a pyrazole derivative (Compound 1) showed potent growth inhibition against HCT-116 and HepG2 cell lines, with IC₅₀ values of 4.2 ± 0.2 μM and 4.4 ± 0.4 μM, respectively. nih.gov In another study, pyrazolo-pyridine derivatives 5j and 5k were found to be highly active against HeLa (cervical cancer) and MCF-7 cells, with IC₅₀ values of 6.4 ± 0.45 µM and 2.03 ± 0.23 µM, respectively. nih.gov The cytotoxic potential of a new pyrazinone compound, MY-03-01, was demonstrated against SKOV-3 ovarian cancer cells, where it effectively inhibited cell survival in a dose-dependent manner. nih.gov

| Compound Class | Specific Compound | Cell Line | Reported IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Pyrazole Derivative | Compound 1 | HCT-116 | 4.2 ± 0.2 | nih.gov |

| Pyrazole Derivative | Compound 1 | HepG2 | 4.4 ± 0.4 | nih.gov |

| Pyrazole Derivative | Compound 1 | MCF-7 | 17.8 ± 0.5 | nih.gov |

| Pyrazolo-pyridine Derivative | Compound 5k | MCF-7 | 2.03 ± 0.23 | nih.gov |

| Pyrano [3, 2-c] pyridine Derivative | 4-CP.P | MCF-7 | 60 ± 4.0 | nih.gov |

| α-Pyrone Derivative | Compound 2 | HCT-116 | 9.85 | nih.gov |

| α-Pyrone Derivative | Compound 3 | HCT-116 | 2.12 | nih.gov |

| α-Pyrone Derivative | Compound 5 | HCT-116 | 0.52 | nih.gov |

The biological activity of pyrazinone derivatives is often linked to their ability to interact with specific enzymes and cellular receptors.

Enzyme Inhibition: Derivatives of pyrazinone and related heterocycles have been identified as potent inhibitors of several key enzymes. Pyrazolone (B3327878) derivatives have been studied as inhibitors of xanthine (B1682287) oxidase, an enzyme targeted in the treatment of hyperuricemia, exhibiting IC₅₀ values in the low micromolar range. nih.govsemanticscholar.org Certain pyridazinone derivatives are selective, reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. researchgate.net Additionally, a series of 3-amino-2(1H)-pyrazinones was discovered to be a novel class of potent and selective p38α MAP kinase inhibitors, which are involved in inflammatory responses. nih.gov Other related compounds, such as pyrazoline derivatives, have shown inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov

Receptor Antagonism: Corticotropin-releasing hormone receptor 1 (CRF₁R) is a G protein-coupled receptor that plays a crucial role in regulating stress responses. nih.gov Antagonism of this receptor is a therapeutic strategy for stress-related disorders. While specific research on 6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one as a CRF₁R antagonist is not widely published, other heterocyclic compounds, such as 2-arylaminothiazoles, have been developed as high-affinity CRF₁R antagonists. nih.gov The exploration of the pyrazinone scaffold for activity at this and other receptors remains an active area of interest in medicinal chemistry.

Mechanisms of Action Research

Understanding the molecular mechanisms by which pyrazinone derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on identifying their cellular targets and the biological pathways they modulate.

Tubulin Polymerization: A primary mechanism of anticancer activity for many heterocyclic compounds, including pyrazoline derivatives, is the inhibition of tubulin polymerization. nih.govresearchgate.netmdpi.com Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net Certain pyrazoline derivatives act as tubulin polymerization inhibitors, with some binding to the colchicine (B1669291) binding site on tubulin. nih.govnih.gov This disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. researchgate.netmdpi.com

Reactive Oxygen Species (ROS) Generation and Apoptosis: Another key pathway implicated in the cytotoxic effects of these compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.gov Elevated ROS levels can damage cellular components, including DNA, and trigger programmed cell death, or apoptosis. nih.govnih.gov Studies on pyrazole derivatives have shown they can cause an increase in ROS, leading to a decrease in mitochondrial membrane potential and the activation of caspases (caspase-9 and -3/7), which are key executioners of apoptosis. nih.gov Similarly, a pyrazinone compound (MY-03-01) was found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 through the mitochondrial pathway. nih.gov This suggests that inducing apoptosis via ROS generation and caspase activation is a significant mechanism of action for this class of compounds. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, these studies focus on how modifications to the pyrazinone core and its substituents affect their pharmacological properties. While direct SAR studies on this specific molecule are not extensively documented in publicly available research, the principles can be inferred from research on analogous pyrazinone and related heterocyclic structures.

Research on various pyrazinone derivatives has shown that the nature and position of substituents on the pyrazinone ring are critical determinants of biological activity. For instance, in a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, it was observed that the length of the alkyl chain at the 3-amino position significantly influenced the antimycobacterial activity, with a longer alkyl chain being favorable. This suggests that the lipophilicity and steric bulk of the substituents play a key role in the interaction with biological targets.

In the case of this compound, the sec-butyl group at the C6 position and the isobutyl group at the C3 position are key lipophilic appendages. SAR studies on analogous systems often involve the systematic variation of these alkyl groups to explore the impact of chain length, branching, and the introduction of other functional groups. For example, replacing the sec-butyl or isobutyl groups with smaller (e.g., methyl, ethyl) or larger, more complex alkyl or aryl groups would likely modulate the compound's potency and selectivity. The steric hindrance introduced by the branched sec-butyl group, for instance, could be a critical factor for fitting into a specific receptor binding pocket.

The general SAR trends for similar heterocyclic compounds suggest that:

The size and shape of the substituents at positions C3 and C6 are crucial for target binding.

The pyrazinone core itself serves as a critical scaffold for orienting the substituents in a three-dimensional space conducive to biological activity.

An illustrative SAR table based on hypothetical analogs of this compound is presented below to demonstrate these principles.

| Analog | R1 (at C3) | R2 (at C6) | Hypothetical Biological Activity |

| 1 | Isobutyl | sec-Butyl | Baseline |

| 2 | Methyl | sec-Butyl | Potentially reduced activity due to smaller R1 |

| 3 | Isobutyl | Methyl | Potentially reduced activity due to smaller R2 |

| 4 | Benzyl | sec-Butyl | Potentially altered selectivity due to aromatic R1 |

| 5 | Isobutyl | Phenyl | Potentially altered selectivity due to aromatic R2 |

Impact of Substituent Variation on Biological Efficacy and Selectivity

The variation of substituents on the pyrazinone ring is a key strategy for optimizing biological efficacy and selectivity. Research on related heterocyclic compounds has demonstrated that even minor changes to substituents can lead to significant alterations in pharmacological profiles. nih.gov

For pyrazinone alkaloids, the substituents at the C3 and C6 positions are primary targets for modification. The biological efficacy of analogs of this compound would be expected to be highly sensitive to changes in these positions. For example, increasing the chain length or branching of the alkyl groups could enhance lipophilicity, potentially leading to better membrane permeability and increased potency, up to a certain point where steric hindrance becomes a limiting factor.

Studies on other heterocyclic systems, such as pyrido[3,2b]pyrazinones, have shown that the introduction of aryl groups can lead to potent and selective inhibition of specific enzymes like phosphodiesterase 5 (PDE5). nih.gov This suggests that replacing the alkyl groups in this compound with aryl or substituted aryl moieties could shift its biological activity towards different targets.

The selectivity of a compound for a particular biological target over others is also heavily influenced by its substituents. For instance, in the context of kinase inhibitors, subtle modifications to a heterocyclic core can dramatically alter the selectivity profile between different kinases. nih.gov For this compound analogs, modifying the alkyl groups could fine-tune the interactions with the amino acid residues in a target's binding site, thereby enhancing selectivity. For example, replacing the isobutyl group with a more polar substituent might favor interaction with a polar region of a receptor, thus altering the selectivity profile.

The following table illustrates the potential impact of substituent variation on the biological efficacy and selectivity of hypothetical pyrazinone analogs.

| Compound | Substituent at C3 | Substituent at C6 | Observed/Hypothetical Efficacy | Observed/Hypothetical Selectivity |

| A | Isobutyl | sec-Butyl | Moderate | Target X |

| B | n-Butyl | sec-Butyl | Potentially Higher | Target X |

| C | Isobutyl | tert-Butyl | Potentially Lower (steric hindrance) | Target X/Y |

| D | Cyclohexyl | sec-Butyl | Potentially Higher (lipophilicity) | Target X |

| E | 4-Fluorophenyl | sec-Butyl | Altered | Target Z |

These examples underscore the importance of systematic substituent variation in the drug discovery process, allowing for the fine-tuning of a lead compound's properties to achieve the desired therapeutic profile.

Advanced Research Applications and Future Directions for 6 Sec Butyl 3 Isobutylpyrazin 2 1h One

Lead Compound Optimization for Therapeutic Development

The pyrazinone scaffold is a versatile template for lead compound optimization. Its structure can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for developing new therapeutic agents.

The rational design of new drugs is a cornerstone of modern medicinal chemistry, allowing for the targeted synthesis of molecules with specific pharmacological actions. mdpi.com For the pyrazinone class, this involves creating novel analogs through strategies like scaffold replacement and molecular hybridization to improve biological activity. nih.govnih.gov Researchers have successfully designed and synthesized series of pyrazin-2(1H)-one derivatives as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), two crucial targets in leukemia progression. nih.gov In one such study, compound 9q emerged as a potent inhibitor with an IC₅₀ value of 372 nM against PI3Kα and 4.5 nM against HDAC6. nih.gov This compound also demonstrated significant anti-proliferative activity against MV4-11 leukemia cells. nih.gov

Similarly, a strategy of hybridizing thiazole (B1198619) and pyrazoline fragments has led to the development of dual inhibitors for the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are key targets in breast cancer. nih.govnih.govresearchgate.net This approach yielded compounds with potent inhibitory activity against EGFR and HER2, with IC₅₀ values in the nanomolar range. nih.govnih.gov These examples underscore the potential for creating highly active therapeutic candidates by modifying the core pyrazinone structure.

Below is an interactive table detailing examples of rationally designed pyrazinone and pyrazoline analogs and their reported biological activities.

| Compound | Target(s) | Biological Activity (IC₅₀) | Disease Area |

| Compound 9q | PI3Kα / HDAC6 | 372 nM / 4.5 nM nih.gov | Leukemia nih.gov |

| Compound 6e | EGFR / HER2 | 0.009 µM / 0.013 µM nih.govnih.gov | Breast Cancer nih.govnih.gov |

| Compound 6k | EGFR / HER2 | 0.051 µM / 0.027 µM nih.govnih.gov | Breast Cancer nih.govnih.gov |

| Compound 7b | Cancer Cell Lines | GI₅₀ = 0.13 - 0.99 µM nih.gov | Cancer nih.gov |

| Torin1 (26) | mTOR | Cellular IC₅₀ < 3 nM nih.gov | Cancer nih.gov |

This table is sortable and searchable. Click on the headers to sort or use the search box to filter the data.

A critical aspect of therapeutic development is ensuring that a drug candidate interacts selectively with its intended biological target while minimizing off-target effects. For complex signaling pathways, such as the PI3K/Akt/mTOR pathway often deregulated in cancer, achieving selectivity is paramount. nih.gov The development of Torin1, a potent mTOR inhibitor based on a benzonaphthyridinone scaffold, provides an excellent case study. nih.gov Torin1 was found to inhibit mTORC1 and mTORC2 at nanomolar concentrations while exhibiting approximately 1,000-fold selectivity over the closely related PI3K enzyme. nih.gov

Further mechanistic studies on pyrazinone analogs, such as compound 9q , have revealed that it can induce apoptosis, arrest the cell cycle, and block the PI3K/AKT/mTOR signaling pathway in leukemia cells, confirming its on-target activity. nih.gov Assessing the pharmacodynamic effects of these compounds in biological systems, for instance by measuring the phosphorylation of downstream proteins, is crucial to confirm target engagement and understand the full spectrum of their activity. nih.gov Such detailed investigations into target specificity are essential before a compound like 6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one or its analogs could be considered for further development.

Development of Chemical Biology Tools and Probes Based on the Pyrazinone Scaffold

Beyond direct therapeutic applications, small molecules are indispensable as chemical probes to dissect complex biological processes. nih.gov The pyrazinone scaffold and its relatives, such as pyrazolo[3,4-d]pyrimidines, are highly valuable in this regard. sunderland.ac.uknih.gov These scaffolds are considered bioisosteres of adenine, allowing them to mimic the interactions of ATP within the kinase domain of enzymes like protein kinases. researchgate.net This property makes them excellent starting points for designing selective inhibitors that can be used as tools in chemical biology studies. sunderland.ac.uknih.gov

The development of potent and selective inhibitors allows researchers to probe the function of specific enzymes within cellular signaling networks. researchgate.net For example, pyrazolo[3,4-d]pyrimidine-based inhibitors have been instrumental in studying the roles of various protein kinases in cancer biology. sunderland.ac.ukresearchgate.net By using such specific probes, scientists can elucidate the downstream effects of inhibiting a particular target, helping to validate it for drug discovery and uncover new biological insights. nih.gov Therefore, derivatives of this compound could potentially be developed into specific chemical probes to explore a range of biological questions.

Chemoenzymatic Approaches for Pyrazinone Synthesis and Modification

Modern organic synthesis increasingly incorporates enzymatic methods to create more efficient and environmentally friendly chemical processes. mdpi.com Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of biocatalysis, offers a powerful route to complex molecules like pyrazinones. mdpi.commdpi.com

A key step in pyrazinone synthesis can be the formation of an α-amino ketone intermediate. nih.gov Researchers have successfully employed transaminase (ATA) enzymes to mediate this crucial amination step. nih.govscispace.com In this biocatalytic approach, an α-diketone precursor is treated with a transaminase, which selectively transfers an amino group to yield the corresponding α-amino ketone. nih.gov This intermediate can then undergo subsequent reactions, such as oxidative dimerization, to form the final pyrazine (B50134) or pyrazinone ring structure. scispace.com This method avoids the use of harsh reagents and can proceed under mild temperature and pH conditions, aligning with the principles of green chemistry. mdpi.com Such chemoenzymatic strategies could be applied to the synthesis and modification of this compound, potentially offering more sustainable and selective production routes. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational techniques are now integral to drug discovery, allowing for the rapid screening of vast numbers of compounds and the prediction of their properties before committing to costly and time-consuming laboratory synthesis. nih.govqima-lifesciences.com

In silico methods are widely used to predict the drug-like properties of novel compounds. nih.gov This includes the evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, which are critical for determining a molecule's potential pharmacokinetic behavior. nih.govnih.gov Web-based tools like SwissADME are frequently used to assess properties such as oral bioavailability, water solubility, and adherence to established drug-likeness rules like Lipinski's "rule of five". nih.govijfmr.commdpi.com

Molecular docking is another powerful computational technique used to predict how a small molecule (ligand) binds to its protein target. nih.govijfmr.com By simulating the interactions between a pyrazinone derivative and the active site of a target protein, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds, that stabilize the complex. nih.govnih.gov These predictions help in prioritizing which analogs to synthesize and can guide the rational design of more potent inhibitors. nih.gov For pyrazolone (B3327878) and pyrazoline derivatives, in silico studies have successfully predicted their potential as antimicrobial, anti-inflammatory, and antiviral agents, with results often correlating well with experimental validation. ijfmr.comnih.govscirp.org

The table below summarizes various in silico tools and their applications in the study of pyrazinone-related compounds.

| Computational Method | Application | Predicted Properties |

| Molecular Docking | Predicts ligand-protein binding modes and affinity. nih.gov | Binding energy (kcal/mol), hydrogen bond interactions, active site binding. ijfmr.comnih.gov |

| SwissADME | Predicts pharmacokinetic and physicochemical properties. nih.govmdpi.com | Lipinski's rule of five, GI absorption, drug-likeness, solubility. ijfmr.commdpi.com |

| QSAR | Relates chemical structure to biological activity. nih.gov | Prediction of bioactivity based on molecular descriptors. mdpi.com |

| ProTox/admetSAR | Predicts toxicity profiles of compounds. mdpi.comscirp.org | LD₅₀ values, mutagenicity, carcinogenicity, hepatotoxicity. ijfmr.comscirp.org |

| MD Simulations | Simulates the dynamic behavior of ligand-protein complexes. nih.gov | Stability of binding, conformational changes over time. nih.gov |

This table is sortable and searchable. Click on the headers to sort or use the search box to filter the data.

Molecular Docking and Dynamics Simulations to Understand Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools that provide profound insights into the interactions between a small molecule, such as this compound, and its biological target at an atomic level. acs.org While specific molecular docking or dynamics simulation studies on this compound are not extensively documented in publicly available literature, the application of these techniques to analogous pyrazinone derivatives offers a clear framework for how such research would be conducted and the nature of the expected findings.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This methodology is instrumental in structure-based drug design and in understanding the molecular basis of a compound's biological activity. acs.org For this compound, docking studies would involve preparing a 3D model of the compound and docking it into the binding site of a relevant protein target. Such targets could include enzymes for which the pyrazinone acts as an inhibitor or receptors where it may function as an agonist or antagonist. The output of a docking simulation is a set of poses, ranked by a scoring function that estimates the binding affinity. mdpi.com Analysis of the best-ranked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. frontiersin.org

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. nih.gov MD simulations provide a more realistic representation of the physiological environment by simulating the movement of atoms and molecules. acs.org For the this compound-protein complex, an MD simulation would allow researchers to assess the stability of the binding pose predicted by docking, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy. nih.gov These simulations can elucidate the mechanism of action, for example, by showing how the ligand induces a specific conformational change in the protein that leads to a biological response. nih.gov

Interactive Table: Illustrative Example of Molecular Docking Data for a Pyrazinone Derivative Below is a hypothetical data table illustrating the kind of information that would be generated from a molecular docking study of a pyrazinone derivative with a target protein.

| Parameter | Value | Description |

| Target Protein | Bacterial DNA gyrase subunit B | An enzyme crucial for bacterial DNA replication. |

| PDB ID | 4DUH | The specific crystal structure from the Protein Data Bank used for the simulation. |

| Ligand | Pyrazinone Derivative 5d | A pyrazine-pyridone compound with demonstrated antibacterial activity. acs.org |

| Docking Score (S) | -7.4519 kcal/mol | A measure of the predicted binding affinity; more negative values indicate stronger binding. acs.org |

| RMSD | 1.2498 Å | Root-mean-square deviation, indicating the similarity between the docked pose and a reference conformation. acs.org |

| Key Interactions | Hydrogen bond, π-hydrogen bond | The types of chemical interactions stabilizing the ligand in the binding site. acs.org |

| Interacting Residues | ASP73, GLY77, ILE78 | Specific amino acid residues in the protein's active site that interact with the ligand. |

This table is for illustrative purposes and is based on findings for a different pyrazinone compound to demonstrate the data generated by such studies. acs.org

Investigation of Unexplored Natural Sources and Microorganisms for Novel Pyrazinone Discovery

The quest for novel bioactive compounds has led researchers to explore a vast array of natural environments, with a significant focus on microorganisms from unique and underexplored habitats. nih.gov These efforts are crucial for the discovery of new pyrazinones with potentially valuable pharmacological or other properties. Marine environments, in particular, are considered a rich and largely untapped source of microbial diversity and novel secondary metabolites. frontiersin.orgfrontiersin.org

Fungi and bacteria, especially from the phylum Actinobacteria, are prolific producers of diverse chemical scaffolds, including pyrazinones. mdpi.com For instance, marine-derived fungi have been identified as a source of novel diketopiperazines, which share a core structural motif with pyrazinones. nih.gov Similarly, Streptomyces species, a genus of Actinobacteria, isolated from marine and terrestrial environments, have been shown to produce unusual 2(1H)-pyrazinones. mdpi.comnih.gov The investigation of these microorganisms often involves cultivation under various conditions to induce the expression of otherwise silent biosynthetic gene clusters, leading to the production of novel compounds. frontiersin.org

Myxobacteria are another group of microorganisms that have gained attention as a source of unprecedented pyrazinones. acs.org Research into myxobacteria has led to the isolation of compounds like nannozinones and sorazinones, which possess unique structural features. acs.org The biosynthesis of pyrazinones in these microorganisms often involves nonribosomal peptide synthetase (NRPS) assembly lines, which condense two amino acids to form the pyrazinone core. acs.orgnih.gov Understanding these biosynthetic pathways is not only key to discovering new pyrazinones but also opens up possibilities for their bioengineering to create novel derivatives.

The symbiotic bacteria associated with entomopathogenic nematodes are another promising, yet less explored, frontier for pyrazinone discovery. nih.govnih.gov These bacteria, such as Xenorhabdus and Photorhabdus, produce a wide array of secondary metabolites with antimicrobial and other bioactive properties to support their symbiotic relationship. researchgate.net While research has focused on various classes of compounds from these bacteria, a systematic investigation for pyrazinones could unveil novel structures.

Interactive Table: Examples of Novel Pyrazinones from Microbial Sources

| Pyrazinone Compound(s) | Microbial Source | Source Environment | Key Findings |

| Giovaninones A-D | Streptomyces sp. (SS99BA-2) | Marine | Isolation of four new unusual 2(1H)-pyrazinones. nih.gov |

| Nannozinones A & B, Sorazinones A & B | Nannocystis pusilla, Sorangium cellulosum | Myxobacteria | Discovery of unprecedented dihydropyrrolo- and pyrrolopyrazinone derivatives. acs.org |

| MR7S4-F3 | Streptomyces anulatus | Rhizosphere of Malus trilobata | A novel pyrazinone derivative with anti-MRSA activity. mdpi.com |

| Coralinone | Corallococcus exiguus | Myxobacteria | A 5-methylated pyrazinone that acts as a signaling molecule promoting cellular aggregation. nih.gov |

| Enhypyrazinones A & B | Enhygromyxa sp. | Marine-derived Myxobacterium | Pyrazinones with a rare trisubstituted core. |

Q & A

Q. What are the recommended synthetic routes for 6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one, and how can intermediates be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of α-aminoamide precursors or coupling of pre-functionalized pyrazine cores. For example, substituting pyrazinone derivatives with sec-butyl and isobutyl groups may require:

- Step 1 : Preparation of a pyrazin-2(1H)-one scaffold via microwave-assisted cyclization to enhance reaction efficiency.

- Step 2 : Alkylation at positions 3 and 6 using organometallic reagents (e.g., Grignard) under inert conditions.

- Optimization : Monitor regioselectivity via in situ NMR to avoid over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures intermediate purity .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization steps include:

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.

- Solubility Profiling : Perform phase-solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.

- Thermal Stability : Analyze via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

Advanced Research Questions

Q. What experimental challenges arise in studying the reactivity of this compound with oxidants, and how can they be addressed?

Methodological Answer: The compound’s branched alkyl groups may sterically hinder reactions. To investigate:

- Oxidation Studies : Use ozone or singlet oxygen under controlled humidity. Monitor reaction progress via FT-IR for carbonyl formation.

- Surface Reactivity : Apply microspectroscopic imaging (e.g., ToF-SIMS) to assess adsorption on indoor surfaces (e.g., silica or cellulose), as alkylpyrazinones may interact with organic films in environmental interfaces .

- Challenge : Competing degradation pathways. Mitigate by isolating intermediates via preparative HPLC and validating with tandem MS.

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer: Contradictions often stem from dynamic stereochemistry or solvent effects.

- Dynamic NMR (DNMR) : Conduct variable-temperature NMR (e.g., 25–60°C) to detect conformational exchange.

- Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify hydrogen bonding or aggregation effects.

- Cross-Validation : Pair NMR data with X-ray crystallography (if crystals are obtainable) to confirm solid-state vs. solution structures.

Q. What computational methods are suitable for predicting the environmental fate of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with water/air interfaces using software like GROMACS, focusing on hydrophobicity from branched alkyl chains.

- Degradation Pathways : Apply DFT (B3LYP/6-31G*) to calculate bond dissociation energies for oxidative cleavage sites.

- Partition Coefficients : Estimate log Kow (octanol-water) via COSMO-RS to predict bioaccumulation potential.

Data Analysis & Experimental Design

Q. How can researchers design experiments to resolve conflicting reports on the compound’s biological activity?

Methodological Answer:

- Dose-Response Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to rule out assay-specific artifacts.

- Metabolite Screening : Incubate with liver microsomes (human/rat) and profile metabolites via LC-QTOF-MS to identify bioactive derivatives.

- Statistical Rigor : Apply Bayesian meta-analysis to reconcile historical data, weighting studies by methodological quality (e.g., sample size, controls).

Q. What strategies improve regioselectivity in derivatizing the pyrazinone core?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc at N1) to steer electrophilic substitution.

- Metal Catalysis : Use Pd-catalyzed C–H activation for selective functionalization at electron-deficient positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack at the 3-position due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.